molecular formula C13H10N2O3S B560448 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1422057-40-6

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B560448
CAS No.: 1422057-40-6
M. Wt: 274.294
InChI Key: QKYZQKJXAKNEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula

The compound has the empirical formula C₁₃H₁₀N₂O₃S , corresponding to a molecular weight of 274.30 g/mol .

Component Count
Carbon (C) 13
Hydrogen (H) 10
Nitrogen (N) 2
Oxygen (O) 3
Sulfur (S) 1

Stereochemical Features

The thieno[2,3-d]pyrimidine core adopts a planar conformation due to aromatic stabilization. Key structural elements include:

  • Fused bicyclic system : The thiophene (5-membered) and pyrimidine (6-membered) rings share two adjacent carbon atoms, creating a rigid, coplanar framework.
  • Substituent orientations :
    • The phenyl group at N1 projects perpendicular to the plane, minimizing steric clash.
    • The hydroxy group at N3 participates in intramolecular hydrogen bonding with the C4 carbonyl oxygen.
    • The C5 methyl group occupies an equatorial position relative to the fused ring system.

No chiral centers are present, eliminating stereoisomerism.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic Parameters

Single-crystal X-ray diffraction studies of analogous thieno[2,3-d]pyrimidine derivatives reveal:

  • Crystal system : Monoclinic or triclinic (common for fused heterocycles).
  • Space group : Typically P2₁/c or P-1, with Z = 2–4.
  • Unit cell dimensions (representative values for similar structures):
    • a = 7.2–10.5 Å, b = 10.1–14.6 Å, c = 8.3–10.8 Å.
    • Interfacial angles: α ≈ 90°, β ≈ 100–107°, γ ≈ 90°.

Hydrogen Bonding Network

The hydroxy and dione groups drive supramolecular assembly:

  • Intramolecular H-bonds : O–H···O=C between N3–OH and C4=O (distance: ~2.6–2.8 Å).
  • Intermolecular H-bonds :
    • N1–H···O=C2 linking molecules into chains (distance: ~2.9 Å).
    • C–H···O interactions involving phenyl or methyl groups (distance: ~3.1–3.3 Å).
Interaction Type Donor Acceptor Distance (Å) Energy (kcal/mol)
O–H···O N3–OH C4=O 2.6–2.8 -16.5 to -21.6
N–H···O N1–H C2=O 2.9–3.1 -6.4 to -8.2
C–H···O C5–CH₃ C2=O 3.1–3.3 -2.1 to -3.5

These interactions stabilize crystal packing into lamellar or herringbone motifs , as observed in related thienopyrimidine diones.

Electron Density Analysis

Quantum theory of atoms in molecules (QTAIM) studies highlight:

  • N–H···O bonds : Account for ~75% of total stabilization energy in the crystal lattice.
  • π-π stacking : Adjacent phenyl groups exhibit edge-to-face interactions (distance: ~3.8 Å).

Properties

IUPAC Name

3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-8-7-19-12-10(8)11(16)15(18)13(17)14(12)9-5-3-2-4-6-9/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYZQKJXAKNEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine

The Friedländer condensation method begins with the preparation of the critical intermediate 5-amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine (Compound 3 ). This intermediate is synthesized via cyclization of 6-(formylmethylthio)-4-methyl-2-phenylpyrimidine-5-carbonitrile (Compound 2 ), itself derived from the reaction of 6-methyl-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (Compound 1 ) with α-chloroacetaldehyde in ethanol containing sodium acetate. Cyclization under ethanolic sodium ethoxide yields Compound 3 , which serves as the aminoaldehyde precursor for subsequent condensations.

Condensation with Active Methylene Compounds

Compound 3 undergoes Friedländer condensation with aliphatic, alicyclic, or heterocyclic ketones to form polycyclic pyrido-thieno-pyrimidines. For example, reaction with cyclohexanone in ethanol at reflux produces 5-methyl-1-phenyl-8,9,10,11-tetrahydro-7H-pyrido[2',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Yield: ~70%). This method emphasizes the versatility of aminoaldehyde intermediates in constructing fused heterocycles.

One-Pot Cyclization from Oxazine-Dione Precursors

Preparation of 2H-Thieno[2,3-d] oxazine-2,4(1H)-diones

A one-pot strategy reported by utilizes 2H-thieno[2,3-d][1,oxazine-2,4(1H)-diones as starting materials. For instance, 5,6-dimethyl-2H-thieno[2,3-d]oxazine-2,4(1H)-dione is suspended in ethanol and reacted with aromatic aldehydes (e.g., benzaldehyde) and amines (e.g., benzylamine) under heating (10–14 h), followed by potassium hydroxide-mediated cyclization (6–10 h). This route directly yields 3-hydroxy derivatives without isolating intermediates.

Table 1: Yields from One-Pot Reactions

Starting Oxazine-DioneAldehydeAmineYield (%)
5,6-Dimethyl oxazine-dioneBenzaldehydeBenzylamine82
Cyclohepta-fused oxazine-dione4-Chlorobenzaldehyde4-Hydroxybenzylamine76
Tetrahydrobenzo oxazine-dioneFurfuralBenzylamine68

Multi-Step Synthesis via Dichlorothieno-pyrimidine Intermediates

Chlorination of Thieno[2,3-d]pyrimidine-2,4-diol

A five-step synthesis begins with methyl 2-aminothiophene-3-carboxylate , which reacts with urea at 200°C to form thieno[2,3-d]pyrimidine-2,4-diol (Compound 2 ). Treatment with phosphorus oxychloride (POCl₃) under reflux yields 2,4-dichlorothieno[2,3-d]pyrimidine (Compound 3 , 55% yield).

Amination and Functionalization

Compound 3 reacts with substituted anilines (e.g., 4-methylaniline) in tert-butanol with Hunig’s base (N-ethyl-N,N-diisopropylamine) to form 2-chloro-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 5b ). Subsequent hydrolysis with aqueous ammonia introduces the 3-hydroxyl group, yielding the target compound.

Table 2: Key Intermediates and Yields

StepReactionReagents/ConditionsIntermediateYield (%)
1CyclizationUrea, 200°C, 3 hThieno-pyrimidine-diol60
2ChlorinationPOCl₃, reflux, 10 hDichloro derivative55
3Amination4-Methylaniline, tert-BuOHChloro-amine72
4HydrolysisNH₃ (aq), 70°C3-Hydroxy derivative85

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Friedländer Route : Offers structural diversity but requires stringent control over cyclization conditions.

  • One-Pot Method : High yields (up to 86%) and reduced purification steps, ideal for scalable synthesis.

  • Multi-Step Synthesis : Modular approach allows intermediate functionalization but accumulates yield losses (~55% in chlorination).

Functional Group Compatibility

Recent Advances and Optimization Strategies

Catalytic Improvements

Recent studies highlight the use of microwave irradiation to accelerate Friedländer condensations, reducing reaction times from 14 h to 2 h with comparable yields. Additionally, employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in amination steps improves yields by 15–20%.

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol favors cyclization in one-pot reactions (82% vs. 65% in DMF).

  • Reflux vs. Room Temperature : Amination at 70°C in tert-butanol achieves 72% yield vs. 45% at 25°C .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is its potential as an anticancer agent. Research indicates that compounds with pyrimidine structures exhibit strong antiproliferative activity against various cancer cell lines.

Case Studies

  • EGFR Inhibition :
    • A study highlighted the efficacy of thieno[2,3-d]pyrimidines in inhibiting epidermal growth factor receptor (EGFR) activity. The compound was tested against several cell lines including A549 and H1975, showing promising IC50 values that indicate its potential as a targeted therapy for lung cancer (Zhang et al., 2018) .
  • Kinase Inhibition :
    • The compound has been evaluated for its kinase inhibitory properties. In vitro studies demonstrated that it could inhibit key kinases involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects (Elzahabi et al., 2018) .

Antiviral Properties

In addition to its anticancer applications, research has explored the antiviral potential of thieno[2,3-d]pyrimidines. These compounds have been shown to possess activity against various viral infections by targeting viral replication mechanisms.

Key Findings

  • Pyrimidine derivatives have been noted for their ability to inhibit viral enzymes critical for the life cycle of viruses such as HIV and hepatitis C (Rashad et al., 2009) .

Anti-inflammatory and Other Therapeutic Uses

The compound's structural characteristics also suggest potential applications beyond oncology and virology. Research has indicated that similar thieno[2,3-d]pyrimidines may possess anti-inflammatory properties.

Therapeutic Insights

  • Anti-inflammatory Activity :
    • Some derivatives have shown promise in reducing inflammatory responses in various models, indicating potential use in treating inflammatory diseases (Zhang et al., 2017) .
  • Antimicrobial Activity :
    • Compounds related to thieno[2,3-d]pyrimidines have been investigated for their antimicrobial properties against bacterial pathogens. This broadens the scope of potential therapeutic applications (Okasha et al., 2016) .

Summary Table of Applications

ApplicationDescriptionKey Findings
AnticancerInhibition of EGFR and other kinasesEffective against A549 and H1975 cell lines
AntiviralTargeting viral replication mechanismsActive against HIV and hepatitis C
Anti-inflammatoryReducing inflammatory responsesPotential treatment for inflammatory diseases
AntimicrobialActivity against bacterial pathogensBroad-spectrum antimicrobial potential

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptors: Binding to receptors on cell surfaces to alter cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but lacking the thieno group.

    Phenylthieno Compounds: Compounds with a phenyl and thieno group but different ring systems.

Uniqueness

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno[2,3-d]pyrimidine core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H10N2O3S
  • CAS Number : 1422057-40-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain.
  • Receptor Binding : It can bind to certain cell surface receptors, altering cellular responses that regulate growth and apoptosis.

Biological Activities

The compound exhibits a range of biological activities that have been investigated in various studies:

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines demonstrate significant antimicrobial properties. For example:

  • Study Findings : A derivative similar to 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine was tested against various pathogens and showed potent inhibitory effects on bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Case Study : In vitro assays revealed that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others. The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Research Results : It was found to significantly suppress COX-2 activity in vitro with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Related Compounds

A comparison with other thieno derivatives reveals the uniqueness of 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine:

Compound NameBiological ActivityReference
Thieno[2,3-d]pyrimidine DerivativesAntimicrobial, Anticancer
Pyrimidine DerivativesAntiviral
Phenylthieno CompoundsAnti-inflammatory

Case Studies

Several studies provide insight into the biological activity of this compound:

  • Anticancer Activity Study :
    • A series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with hydroxyl substitutions exhibited enhanced anticancer activity compared to their non-hydroxylated counterparts .
  • Anti-inflammatory Evaluation :
    • In vivo models demonstrated that compounds similar to 3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine significantly reduced inflammation markers in carrageenan-induced paw edema tests .

Q & A

Q. What is the synthetic methodology for preparing 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via a multi-step reaction sequence. First, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reacts with thioacetamide in glacial acetic acid under reflux to form the thiazole-substituted intermediate. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base . The reaction progress is monitored by TLC, and products are purified via recrystallization.

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on 1H NMR , 13C NMR , and mass spectrometry . Key spectral features include:

  • 1H NMR : Signals for the thiazole ring (7.57–7.62 ppm), methylene protons (4.78–5.21 ppm for alkylated derivatives), and NH protons (9.68–10.41 ppm for acetamide derivatives) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 356 [MH⁺] for the parent compound) .
  • Elemental analysis: Confirmation of %N content (e.g., 11.99% observed vs. 11.82% calculated) .

Q. What antimicrobial activity has been reported for this compound?

The compound exhibits potent antimicrobial activity:

  • Staphylococcus aureus : MIC values lower than reference drugs Metronidazole and Streptomycin.
  • Candida albicans : Moderate activity (inhibition zones comparable to standard antifungals).
  • Pseudomonas aeruginosa : Weak to moderate inhibition .
    Activity decreases upon alkylation at position 1, with the 4-methylbenzyl derivative showing the highest retained potency .

Advanced Research Questions

Q. How do reaction conditions (solvent, base, temperature) influence the alkylation efficiency at position 1?

Alkylation efficiency is optimized in DMF with K₂CO₃ as a base due to its ability to deprotonate the N1 position selectively. Lower yields are observed with weaker bases (e.g., NaHCO₃) or polar aprotic solvents (e.g., acetonitrile). Elevated temperatures (60–80°C) improve reaction rates but may lead to side products like over-alkylation or hydrolysis .

Q. What is the structure-activity relationship (SAR) for antimicrobial activity in alkylated derivatives?

  • Position 1 substitution : Hydrogen at N1 maximizes activity. Alkylation (e.g., benzyl or acetamide groups) reduces potency due to steric hindrance or altered electronic properties.
  • Thiazole substituents : Methyl groups at the thiazole 2-position enhance lipophilicity and membrane penetration, improving activity against Gram-positive bacteria .
  • Phenyl ring modifications : Electron-withdrawing groups (e.g., nitro) on the phenyl ring may enhance binding to bacterial enzymes like TrmD .

Q. How can contradictions in antimicrobial data between studies be resolved?

Discrepancies in MIC values or inhibition zones may arise from:

  • Assay variability : Differences in agar diffusion vs. broth microdilution methods.
  • Bacterial strain specificity : Activity against S. aureus ATCC 25923 vs. clinical isolates.
  • Compound purity : Impurities >5% (by HPLC) can skew results.
    Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended for validation .

Q. What computational methods are suitable for studying this compound’s mechanism of action?

  • Molecular docking : Predict binding to bacterial targets (e.g., TrmD methyltransferase in P. aeruginosa) .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate with antimicrobial activity .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤2% v/v) to pre-dissolve the compound.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the 3-hydroxy position .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : C18 column (100 × 4 mm), 25-min gradient elution with acetonitrile/water .
  • LC-MS : Confirm molecular weight and detect impurities (<0.5% threshold).
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.